![molecular formula C21H21ClN4O3S2 B11417037 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417037.png)
5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C21H21ClN4O3S2 and a molecular weight of approximately 477 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction using sulfonamide derivatives.
Ethylation and Phenylation: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using reagents like ethyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion der Carbonylgruppe zu einem Alkohol führt.
Substitution: Nucleophile Substitutionsreaktionen können am Chloratom auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.
Substitution: Amine, Thiole, Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole.
Substitution: Amino- oder thiolsubstituierte Derivate.
Wissenschaftliche Forschungsanwendungen
5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidin-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als entzündungshemmendes, krebshemmendes und antimikrobielles Mittel untersucht.
Biologische Forschung: Sie wird zur Untersuchung von Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Pharmazeutische Entwicklung: Die Verbindung wird auf ihre potenzielle Verwendung in Arzneimittelformulierungen und therapeutischen Anwendungen untersucht.
Industrielle Anwendungen: Sie wird zur Synthese anderer komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:
Enzyminhibition: Die Verbindung inhibiert bestimmte Enzyme, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert.
Signaltransduktionswege: Sie kann in Signaltransduktionswege eingreifen, indem sie die Aktivität von Schlüsselproteinen beeinflusst, die an der Zellsignalisierung beteiligt sind.
DNA-Wechselwirkung: Die Verbindung kann in die DNA interkalieren und so die DNA-Replikation und -Transkriptionsprozesse stören.
Wirkmechanismus
The mechanism of action of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidin-4-carboxamid
- 5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidin-4-carboxamid
- 5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidin-4-carboxylat
Einzigartigkeit
Die Einzigartigkeit von 5-Chlor-N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidin-4-carboxamid liegt in seinem spezifischen Substitutionsschema, das ihr chemische und biologische Eigenschaften verleiht. Das Vorhandensein von sowohl Ethyl- als auch Phenylgruppen zusammen mit den Sulfamoyl- und Ethylsulfanylfunktionalitäten trägt zu ihrer einzigartigen Reaktivität und ihren potenziellen therapeutischen Anwendungen bei.
Eigenschaften
Molekularformel |
C21H21ClN4O3S2 |
|---|---|
Molekulargewicht |
477.0 g/mol |
IUPAC-Name |
5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-3-26(16-8-6-5-7-9-16)31(28,29)17-12-10-15(11-13-17)24-20(27)19-18(22)14-23-21(25-19)30-4-2/h5-14H,3-4H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
LXOPFYXYNRNUOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11416964.png)
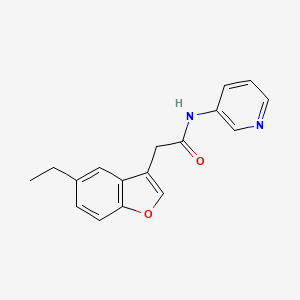
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11416982.png)

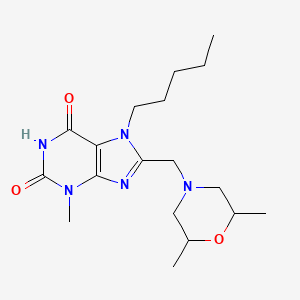

![N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B11417006.png)
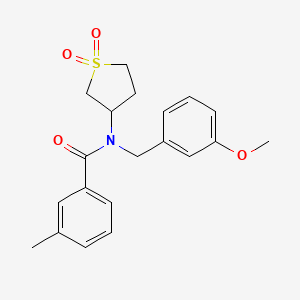
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11417016.png)
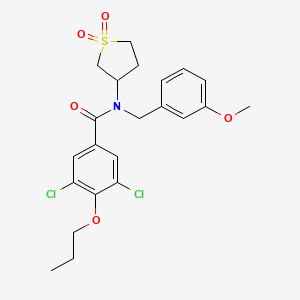
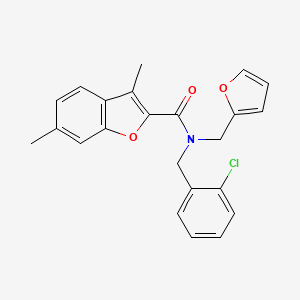
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417032.png)
